

A Comprehensive Technical Guide to Sodium 2-naphthalenesulfonate: Properties, Synthesis, and Toxicological Profile

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Compound of Interest

Compound Name: Sodium 2-naphthalenesulfonate

Cat. No.: B147347

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and toxicological properties of **Sodium 2-naphthalenesulfonate**. The information is compiled from various scientific sources to support research, development, and safety assessment activities.

Core Physical and Chemical Properties

Sodium 2-naphthalenesulfonate is an aromatic organic compound with a range of applications in industrial and research settings. It presents as a white to pale yellow or light-brown hygroscopic powder.^[1]

Quantitative Data Summary

The key physical and chemical properties of **Sodium 2-naphthalenesulfonate** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ NaO ₃ S	[2]
Molecular Weight	230.22 g/mol	[2]
Appearance	White to pale grey/yellow powder	[3]
Melting Point	>275 °C (decomposes)	[1][4][5]
Boiling Point	391.6 °C (estimated)	[4]
Density	0.4 g/cm ³	[1][3]
pH (aqueous solution)	5 - 7	[1][4][6]
Hygroscopicity	Hygroscopic	[1][5]

Table 2: Solubility and Partition Coefficient

Property	Value	Reference
Solubility in Water	Soluble	[1][7]
Solubility in Other Solvents	Insoluble in hydrochloric acid, chloroform, and acetone	[7]
LogP (Octanol-Water Partition Coefficient)	0.01	[3]

Table 3: Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks/Values	Reference
UV-Vis (λ_{max})	273 nm	[1]
IR (Infrared)	Spectra available in public databases	[1]
^1H NMR (Proton NMR)	Spectra available in public databases	[8]
^{13}C NMR (Carbon NMR)	Spectra available in public databases	[1]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of **Sodium 2-naphthalenesulfonate**, as well as its synthesis.

Synthesis of Sodium 2-naphthalenesulfonate

The synthesis of **Sodium 2-naphthalenesulfonate** is typically a two-step process involving the sulfonation of naphthalene followed by neutralization.[9]

Step 1: Sulfonation of Naphthalene to 2-Naphthalenesulfonic Acid

- Molten naphthalene is heated to approximately 160-165 °C in a reactor.
- Concentrated sulfuric acid is then added to the heated naphthalene. The temperature is a critical parameter; at temperatures above 160 °C, the formation of the 2-sulfonic acid isomer is favored over the 1-sulfonic acid isomer.
- The reaction mixture is stirred at this elevated temperature for a defined period to ensure complete sulfonation.

Step 2: Neutralization to **Sodium 2-naphthalenesulfonate**

- The resulting 2-naphthalenesulfonic acid is cooled.

- The acidic solution is then neutralized by the addition of a sodium base, such as sodium hydroxide or sodium sulfite solution.
- The mixture is stirred until the neutralization is complete, yielding a solution of **Sodium 2-naphthalenesulfonate**.
- The final product is then isolated, typically by cooling the solution to induce crystallization, followed by filtration and drying.

Determination of Melting Point

The melting point is determined using the capillary method with a melting point apparatus.

- A small amount of finely powdered, dry **Sodium 2-naphthalenesulfonate** is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility in Water

A standard shake-flask method can be used to determine the aqueous solubility.

- An excess amount of **Sodium 2-naphthalenesulfonate** is added to a known volume of deionized water in a flask.
- The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
- The solution is then filtered to remove the undissolved solid.
- The concentration of **Sodium 2-naphthalenesulfonate** in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

UV-Visible (UV-Vis) Spectroscopy

- A dilute solution of **Sodium 2-naphthalenesulfonate** is prepared in a suitable solvent (e.g., water).
- The UV-Vis spectrophotometer is calibrated with a blank solution (the solvent used to dissolve the sample).
- The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).
- The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid **Sodium 2-naphthalenesulfonate** can be obtained using the KBr pellet method.

- A small amount of the dry sample is mixed and ground with dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- A small amount of **Sodium 2-naphthalenesulfonate** is dissolved in a deuterated solvent (e.g., D_2O).
- The solution is transferred to an NMR tube.
- The ^1H and ^{13}C NMR spectra are acquired using an NMR spectrometer. The resulting spectra provide detailed information about the structure of the molecule.

Toxicological Profile and Cellular Effects

While not extensively studied for its direct interaction with specific signaling pathways in drug development, the toxicological effects of **Sodium 2-naphthalenesulfonate** have been investigated, particularly in aquatic organisms. These studies provide insights into its potential cellular mechanisms of action.

A study on the fish species *Channa punctatus* revealed that **Sodium 2-naphthalenesulfonate** can induce oxidative stress and genotoxicity.^[7] Exposure to the compound led to a significant increase in oxidative stress markers and DNA damage.^[7]

Oxidative Stress Induction

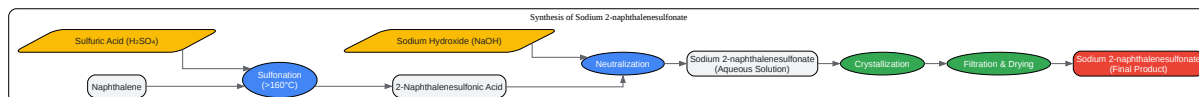
The compound was found to increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation.^[7] It also altered the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST).^[7] This indicates that **Sodium 2-naphthalenesulfonate** disrupts the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS).

Genotoxicity

The genotoxic potential of **Sodium 2-naphthalenesulfonate** was demonstrated through the comet assay and micronucleus test.^[7] The comet assay showed an increase in DNA damage, while the micronucleus test indicated chromosomal damage in the exposed fish.^[7]

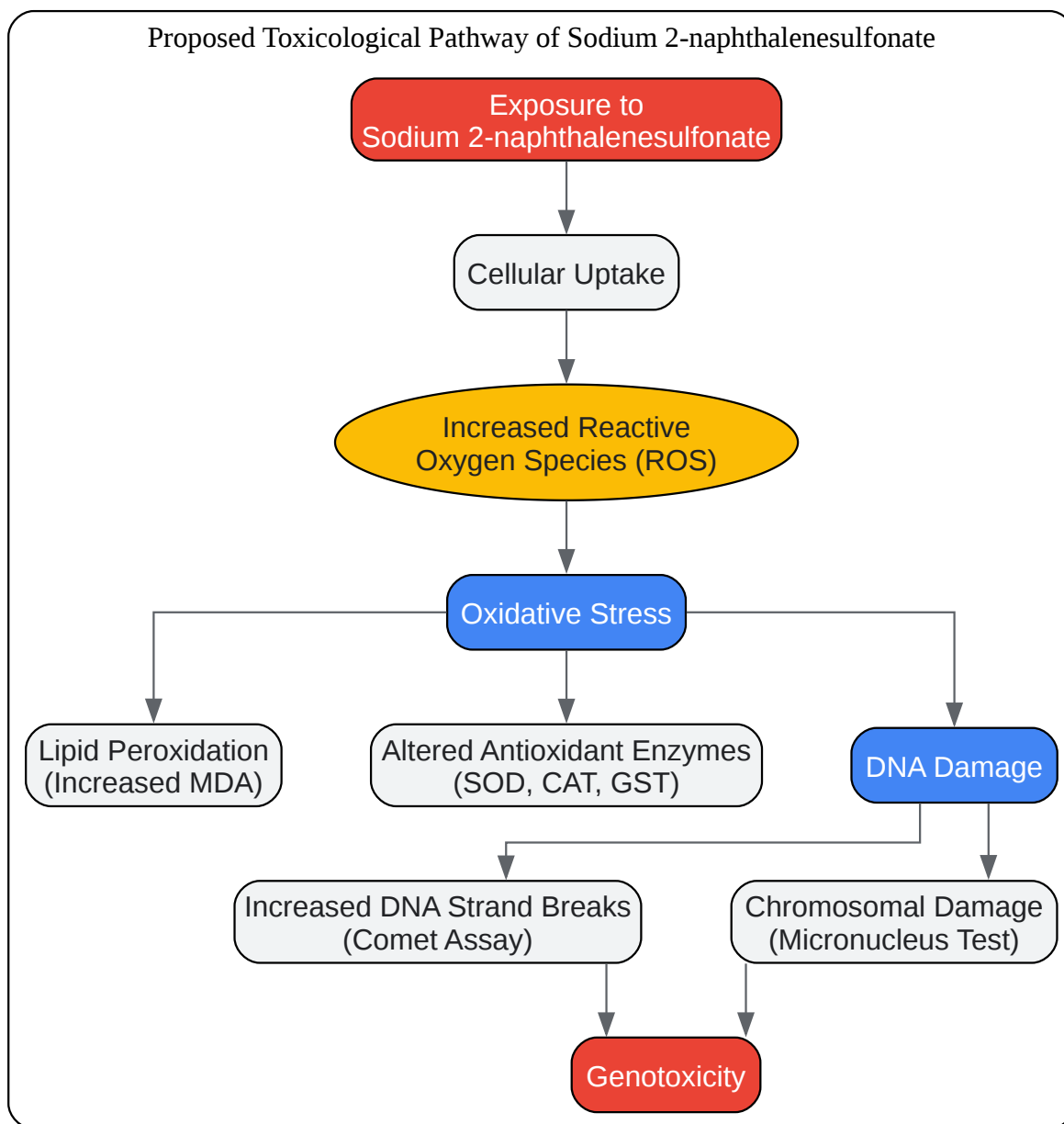
Visualizations

The following diagrams illustrate the synthesis workflow and the proposed toxicological pathway of **Sodium 2-naphthalenesulfonate**.



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Caption: Workflow for the synthesis of **Sodium 2-naphthalenesulfonate**.



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Caption: Proposed toxicological pathway leading to oxidative stress and genotoxicity.

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